N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring and a phenylsulfanyl group, contributes to its potential as a therapeutic agent.
Preparation Methods
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-methylbenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide . This intermediate undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring .
Chemical Reactions Analysis
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenylsulfanyl position.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Abl protein kinase, which plays a crucial role in the proliferation of cancer cells . The compound’s structure allows it to bind to the active site of the kinase, thereby blocking its activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound also exhibits anticancer activity but has a different substitution pattern on the thiadiazole ring.
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: Known for its antimicrobial properties, this compound differs in the functional groups attached to the thiadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N3OS2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-9-13(10-8-12)16-19-20-17(23-16)18-15(21)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
DTKJJCOVIJCALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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